3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c20-16-4-2-1-3-13(16)6-8-19(23)21-12-17(22)14-5-7-18-15(11-14)9-10-24-18/h1-5,7,11,17,22H,6,8-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJBRWGSOVKLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenyl, is prepared through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Dihydrobenzofuran Intermediate: The dihydrobenzofuran moiety is synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Coupling Reaction: The bromophenyl and dihydrobenzofuran intermediates are coupled using a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
The bromine atom’s position (ortho to the propanamide chain) directs substitution regioselectivity, favoring para positions in subsequent reactions .
Propanamide Hydrolysis
The amide bond undergoes hydrolysis to form carboxylic acids or amines depending on conditions:
Kinetic studies show base-catalyzed hydrolysis follows second-order kinetics ( at 80°C) .
Dihydrobenzofuran Ring Reactivity
The 2,3-dihydro-1-benzofuran moiety participates in oxidation and ring-opening reactions:
Oxidation
-
Products : Benzofuran-2(3H)-one derivatives (via C3 hydroxylation)
-
Selectivity : Catalyst choice controls overoxidation; Ru(II)-Segphos systems achieve >90% ee .
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4/C6 positions .
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acids (used for solubility enhancement).
Hydroxyethyl Group Modifications
The 2-hydroxyethyl chain undergoes esterification and oxidation:
| Reaction | Reagents | Products |
|---|---|---|
| Esterification | AcCl, pyridine | Acetylated derivatives |
| Oxidation (CrO₃/H₂SO₄) | Jones reagent | Ketone or carboxylic acid |
Apoptosis-Inducing Activity (Biological Relevance)
Though not a direct chemical reaction, the compound’s bioactivity informs its reactivity:
-
Mechanism : Caspase-3/7 activation via mitochondrial pathway (IC₅₀ = 0.48 µM in MCF-7 cells) .
-
Metabolites : Hydroxylated benzofuran derivatives detected in hepatic microsomes .
Analytical Characterization Data
Key spectroscopic signatures for reaction monitoring:
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 7.52 (d, J = 8 Hz, Br-C₆H₄), δ 4.21 (t, -OCH₂CHOH-), δ 2.34 (s, -CONH-) |
| IR | 1675 cm⁻¹ (amide C=O), 1230 cm⁻¹ (C-Br) |
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Properties
Research indicates that compounds structurally similar to 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against specific cancer types.
1.2 Neuroprotective Effects
The compound may also possess neuroprotective properties. Studies on related benzofuran derivatives suggest that they can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a critical factor for its application in neuropharmacology.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of compounds related to this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated anticancer activity in vitro against breast cancer cells | Suggests potential for development as an anticancer agent |
| Study B (2021) | Showed neuroprotective effects in animal models of Alzheimer's disease | Indicates possible use in neurodegenerative disease therapies |
| Study C (2023) | Investigated receptor interactions; identified as a selective antagonist for specific GPCRs | Provides insights into its mechanism of action and therapeutic targeting |
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide with structurally related analogs, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Substituent Effects and Electronic Properties
- Bromine vs. Sulfonyl Groups: The target compound’s 2-bromophenyl group introduces moderate electron-withdrawing effects and steric bulk, which may enhance lipophilicity (logP) compared to the sulfonyl group in the analog from .
- Tetrazole as a Bioisostere : The tetrazole ring in the compound from acts as a carboxylic acid bioisostere, offering similar acidity (pKa ~4.9) but improved metabolic stability. This feature is absent in the target compound, suggesting divergent pharmacokinetic profiles .
Molecular Weight and Drug-Likeness
- The target compound (MW ~391) exceeds the ideal range for CNS penetration (typically <400 g/mol), whereas the tetrazole-containing analog (MW 335.40) aligns better with Lipinski’s rules. The sulfonyl analog (MW 389.47) may face solubility challenges due to its planar sulfonyl group .
Hydrogen-Bonding and Pharmacophore Features
- The hydroxyethyl group in both the target compound and the sulfonyl analog enables hydrogen bonding, a critical feature for target engagement. In contrast, the tetrazole analog relies on its heterocycle for hydrogen-bond acceptor interactions, which may enhance receptor affinity but reduce blood-brain barrier penetration .
Research Findings and Implications
Bromine vs. Sulfonyl in Binding Affinity : Bromine’s larger atomic radius and polarizability may favor hydrophobic interactions in enzyme active sites, whereas sulfonyl groups could enhance electrostatic interactions with basic residues (e.g., lysine or arginine). This distinction may guide structure-activity relationship (SAR) studies for selective inhibitor design .
Biological Activity
3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromophenyl group and a benzofuran moiety, which are significant for its biological interactions.
Pharmacological Properties
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, it was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Inhibition of Cell Signaling Pathways : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
- Modulation of Neurotransmitter Release : It appears to affect the release of neurotransmitters such as serotonin and dopamine, which could explain its neuroprotective effects .
Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Studies
In a model of neurodegeneration induced by oxidative stress, administration of the compound significantly reduced neuronal cell death. This effect was attributed to its ability to scavenge reactive oxygen species and enhance the expression of antioxidant enzymes .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for preparing 3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine with a bromophenyl-propanamide precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 2 : Purification via column chromatography (e.g., silica gel with gradient elution of DCM/MeOH 95:5 to 9:1) to isolate the product, followed by characterization via H/C NMR and LC-MS .
- Key Considerations : Use anhydrous solvents and monitor reaction progress via TLC to minimize side products.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
- Structural Confirmation :
- H NMR: Analyze aromatic protons (δ 6.8–7.5 ppm for bromophenyl and benzofuran moieties) and amide NH (δ ~8.2 ppm).
- C NMR: Confirm carbonyl (δ ~170 ppm) and quaternary carbons in the benzofuran ring (δ ~145 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, DCM, or ethanol. Pre-dissolve in DMSO for in vitro assays (final concentration ≤0.1% to avoid cytotoxicity) .
- Stability : Store at −20°C in amber vials under argon to prevent degradation via hydrolysis or photolysis. Monitor stability via periodic HPLC checks .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) and evaluate yields via H NMR integration .
- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) to enhance reactant solubility and reduce reaction time .
- Temperature Control : Perform reactions at 40–50°C to balance reaction rate and byproduct formation .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. What advanced spectroscopic techniques can resolve ambiguities in structural assignments?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in aromatic regions and confirm connectivity between benzofuran and propanamide groups .
- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and hydrogen-bonding patterns (e.g., amide-NH interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric fragments (e.g., bromine isotope patterns) .
Q. How can researchers investigate the compound’s potential biological interactions?
- Methodological Answer :
- In Silico Docking : Use molecular docking tools (AutoDock Vina) to predict binding to targets like G-protein-coupled receptors (GPCRs) or kinases, leveraging the benzofuran moiety’s π-π stacking potential .
- In Vitro Assays :
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with IC calculations .
- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorometric/colorimetric kits .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on bromophenyl) to correlate structural features with activity .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility) .
- Impurity Analysis : Use LC-MS to identify trace contaminants (e.g., residual starting materials) affecting bioactivity .
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance of observed differences .
Methodological Tables
Q. Table 1: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| NH (amide) | ~8.2 | Exchangeable proton |
| Aromatic H | 6.8–7.5 | Bromophenyl and benzofuran |
| C=O (amide) | ~170 | Carbonyl carbon |
| Benzofuran C | ~145 | Quaternary carbon |
| Data derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
